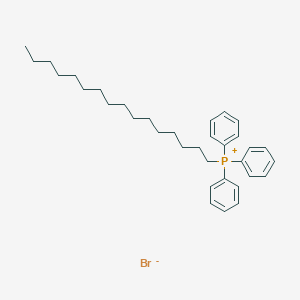

Hexadecyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

hexadecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMZNEHSMYESLH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933445 | |

| Record name | Hexadecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-43-4 | |

| Record name | Phosphonium, hexadecyltriphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexadecyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt, has emerged as a significant molecule in biomedical research, primarily owing to its ability to target mitochondria. This lipophilic cation leverages the substantial negative membrane potential of the inner mitochondrial membrane to accumulate within this organelle. This targeted delivery mechanism has positioned HTPB and its analogs as valuable tools for the development of mitochondria-specific therapies and probes. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, mechanisms of action, and key applications of this compound, with a focus on its utility in drug development and research. Detailed methodologies for relevant experiments are provided, and quantitative data are summarized for comparative analysis.

Chemical and Physical Properties

This compound is a white to light yellow solid with the chemical formula C₃₄H₄₈BrP.[1] It is characterized by a triphenylphosphonium headgroup, which imparts a positive charge, and a 16-carbon alkyl chain (hexadecyl group) that confers significant lipophilicity.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₈BrP | [1] |

| Molecular Weight | 567.62 g/mol | |

| CAS Number | 14866-43-4 | |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 99-101 °C | [3] |

| Solubility | Soluble in ethanol, slightly soluble in water. | [4] |

| SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(c2ccccc2)c3ccccc3.[Br-] | |

| InChI Key | UXMZNEHSMYESLH-UHFFFAOYSA-M |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between triphenylphosphine and 1-bromohexadecane. This reaction is a standard method for the preparation of phosphonium salts.

General Experimental Protocol for Synthesis

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromohexadecane

-

Toluene or another suitable solvent (e.g., acetonitrile)

-

Diethyl ether or petroleum ether for washing

Procedure:

-

Dissolve equimolar amounts of triphenylphosphine and 1-bromohexadecane in a suitable solvent such as toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield this compound as a white or off-white solid.

Mechanism of Action: Mitochondrial Targeting

The primary mechanism of action of this compound in a biological context is its accumulation within mitochondria. This process is driven by the large mitochondrial membrane potential (ΔΨm), which is approximately -180 mV (negative inside) in healthy, respiring cells.

The lipophilic nature of the hexadecyl chain allows the cation to readily pass through the plasma and outer mitochondrial membranes. Once in the intermembrane space, the strong negative potential of the inner mitochondrial membrane acts as an electrophoretic force, driving the positively charged triphenylphosphonium headgroup into the mitochondrial matrix. This leads to a significant concentration of the molecule within the mitochondria, estimated to be 100- to 500-fold higher than in the cytoplasm.

Caption: Mitochondrial accumulation of this compound.

Applications in Research and Drug Development

The ability to specifically target mitochondria has led to the use of this compound and its analogs in several key areas of research and drug development.

Mitochondria-Targeted Therapeutics

By conjugating a therapeutically active molecule to the triphenylphosphonium cation, it is possible to deliver the drug directly to the mitochondria. This is particularly relevant for diseases associated with mitochondrial dysfunction, such as cancer, neurodegenerative diseases, and ischemia-reperfusion injury. The long alkyl chain of HTPB can enhance the overall lipophilicity of the conjugate, potentially improving its cellular uptake.

Anticancer Activity

Mitochondria play a central role in apoptosis (programmed cell death). By delivering cytotoxic agents to the mitochondria, it is possible to induce apoptosis more effectively in cancer cells. Furthermore, alkyltriphenylphosphonium salts, including HTPB, have been shown to possess intrinsic anticancer activity. The cytotoxicity of these compounds generally increases with the length of the alkyl chain. This is attributed to their ability to disrupt mitochondrial function by inhibiting the respiratory chain and inducing the mitochondrial permeability transition pore (mPTP).

| Alkyl-TPP Derivative | Cell Line | IC50 (µM) | Reference |

| Dodecyl-TPP | MCF-7 (Breast Cancer) | ~0.25 | [4] |

| Alkyl-TPP (C5-C16) | Human Melanoma Cells | Cytotoxicity increases with chain length | [4] |

| Alkyl-TPP Esters | MCF-7 (Breast Cancer) | 1.84–24.72 | [5] |

Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC)

This compound can be used as an ion-pairing reagent in reversed-phase HPLC. In this application, it is added to the mobile phase to enhance the retention of anionic analytes on the non-polar stationary phase. The positively charged phosphonium headgroup forms an ion pair with the negatively charged analyte, and the long hexadecyl chain increases the overall hydrophobicity of the ion pair, leading to stronger interaction with the stationary phase and improved chromatographic separation.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A common method to assess the effect of this compound on mitochondrial health is to measure changes in ΔΨm using fluorescent dyes like JC-1 or TMRM.

Materials:

-

Cultured cells of interest (e.g., a cancer cell line)

-

This compound (HTPB) stock solution (in DMSO or ethanol)

-

JC-1 or TMRM fluorescent dye

-

Fluorescence microscope or plate reader

Protocol (using JC-1):

-

Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy).

-

Allow cells to adhere and grow overnight.

-

Treat the cells with varying concentrations of HTPB for the desired time period (e.g., 1, 6, 12, or 24 hours). Include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) and a vehicle control (DMSO or ethanol).

-

Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

-

Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) in a culture medium at 37°C for 15-30 minutes.

-

Wash the cells again to remove the excess dye.

-

Measure the fluorescence. For JC-1, in healthy cells with high ΔΨm, the dye forms J-aggregates that emit red fluorescence (~590 nm). In cells with low ΔΨm, the dye remains as monomers and emits green fluorescence (~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Caption: Experimental workflow for assessing mitochondrial membrane potential.

Signaling Pathways

The accumulation of this compound in mitochondria can trigger the intrinsic pathway of apoptosis. This is primarily due to the disruption of the inner mitochondrial membrane's integrity and function.

Key events in this signaling cascade include:

-

Inhibition of the Electron Transport Chain: High concentrations of lipophilic cations can inhibit the activity of the respiratory chain complexes, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of mitochondrial depolarization, increased ROS, and altered ion homeostasis can induce the opening of the mPTP.

-

Release of Pro-apoptotic Factors: The opening of the mPTP leads to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

-

Role of the Bcl-2 Family: The process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this release. Alkyl-TPP compounds can modulate the balance of these proteins, favoring apoptosis.

Caption: HTPB-induced intrinsic apoptosis pathway.

Toxicology and Safety

Conclusion

This compound is a valuable chemical tool for researchers and drug development professionals. Its ability to target mitochondria with high efficiency provides a powerful platform for the development of novel therapeutics for a range of diseases. The intrinsic cytotoxicity of this compound, particularly in cancer cells, further highlights its potential as an anticancer agent. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its use is crucial for harnessing its full potential in a research setting. Future research will likely focus on the development of new HTPB-drug conjugates with improved efficacy and reduced off-target toxicity.

References

- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexadecyltriphenylphosphonium Bromide: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltriphenylphosphonium bromide (HTPB), also known as cetyltriphenylphosphonium bromide, is a quaternary phosphonium salt that has garnered significant interest in various scientific and industrial fields. Its unique amphipathic structure, comprising a lipophilic hexadecyl chain and a delocalized cationic triphenylphosphonium headgroup, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of HTPB, with a particular focus on its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Properties

This compound is an organic salt with the chemical formula C₃₄H₄₈BrP.[1] The structure consists of a central phosphorus atom bonded to three phenyl groups and one hexadecyl chain, with a bromide anion to balance the positive charge of the phosphonium cation.

Below is a two-dimensional representation of the chemical structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₈BrP | [1] |

| Molecular Weight | 567.64 g/mol | [2] |

| Appearance | White to off-white powder or lumps | [2][3] |

| Melting Point | 95.0-102.0 °C | [2][3] |

| Solubility | Soluble in ethanol, slightly soluble in water. | [4] |

| CAS Number | 14866-43-4 | [2][4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, typically in the range of 7.5-8.0 ppm. The aliphatic protons of the hexadecyl chain would appear as a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene group adjacent to the phosphorus atom would be deshielded and appear as a multiplet at a lower field compared to the other methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons of the phenyl rings, typically between 120 and 140 ppm. The carbons of the hexadecyl chain would resonate in the aliphatic region (10-40 ppm). The carbon atom directly bonded to the phosphorus would show a characteristic coupling (J-coupling) with the ³¹P nucleus.

-

Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the cationic portion of the molecule, [C₃₄H₄₈P]⁺, at m/z 487.35. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the full mass spectrum of the salt would exhibit a characteristic isotopic pattern for bromine-containing fragments if any are formed.

Biological Activity and Potential Applications

This compound and related alkylphosphonium salts have demonstrated a range of biological activities, making them promising candidates for various therapeutic and industrial applications.

Antimicrobial Activity

Quaternary phosphonium compounds, including HTPB, are known to possess antimicrobial properties. Their cationic nature facilitates interaction with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and ultimately cell death. While specific minimum inhibitory concentration (MIC) values for HTPB against a wide range of microorganisms are not extensively documented, related quaternary phosphonium salts have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study on various quaternary phosphonium compounds reported MICs in the range of 0.12–0.98 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Anticancer Activity and Mitochondrial Targeting

A particularly promising area of research for HTPB and other lipophilic TPP⁺ cations is in the field of oncology. Cancer cells typically exhibit a higher mitochondrial membrane potential compared to normal cells. This electrochemical gradient drives the accumulation of these lipophilic cations within the mitochondria of cancer cells. This selective accumulation provides a mechanism for targeted drug delivery and cytotoxicity.

| Cell Line | Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | Reference |

| HeLa (Cervical Cancer) | Tri-n-butyl-n-hexadecylphosphonium bromide | <5 | <5 | [6][7][8] |

| K562 (Leukemia) | Tri-n-butyl-n-hexadecylphosphonium bromide | Inactive | Inactive | [6][8] |

| HeLa (Cervical Cancer) | Cisplatin (Reference Drug) | >50 | >50 | [6] |

The high potency of the tri-n-butyl analog against HeLa cells, being over 12 times more potent than the clinically used drug cisplatin, highlights the potential of this class of compounds.[6] The lack of activity against K562 cells suggests a degree of selectivity that warrants further investigation.

The proposed mechanism of action for the anticancer activity of these compounds involves the disruption of mitochondrial function. The accumulation of these cations within the mitochondria can lead to the dissipation of the mitochondrial membrane potential, inhibition of the respiratory chain, and the induction of apoptosis (programmed cell death) through the mitochondrial pathway.

Caption: Putative mitochondrial-mediated apoptosis pathway induced by HTPB.

Other Applications

Beyond its potential in medicine, this compound is utilized in various industrial applications, including:

-

Phase Transfer Catalyst: Its amphipathic nature allows it to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates and improving yields in chemical syntheses.[4]

-

Antistatic Agent: It can be used in the textile, fiber, and leather industries to prevent the buildup of static electricity.[4]

-

Preservative and Flocculant: It has applications in water treatment and as a preservative in certain formulations.[4]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of alkyltriphenylphosphonium salts and the evaluation of their biological activities. These are intended as a guide and may require optimization for specific applications.

Synthesis of Alkyltriphenylphosphonium Bromides

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent (e.g., toluene, acetonitrile).

-

Addition of Alkyl Bromide: To the stirred solution, add the corresponding 1-bromoalkane (e.g., 1-bromohexadecane for HTPB synthesis) (1.0-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., HTPB) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Determination of Cytotoxicity (IC₅₀)

MTT Assay:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC₅₀: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11]

Measurement of Mitochondrial Membrane Potential

TPP⁺-Selective Electrode Method:

-

Apparatus Setup: Use a thermostated reaction chamber equipped with a TPP⁺-selective electrode and a reference electrode.

-

Calibration: Calibrate the TPP⁺ electrode by adding known amounts of a TPP⁺ standard solution to the respiration buffer in the chamber to establish a linear relationship between the electrode potential and the logarithm of the TPP⁺ concentration.

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber containing the respiration buffer and respiratory substrates.

-

Monitoring TPP⁺ Uptake: The uptake of the lipophilic TPP⁺ cation by the mitochondria, driven by the negative-inside mitochondrial membrane potential, will cause a decrease in the TPP⁺ concentration in the buffer, which is recorded by the electrode.

-

Calculation of Membrane Potential: The mitochondrial membrane potential (ΔΨm) can be calculated from the extent of TPP⁺ accumulation using the Nernst equation, taking into account the mitochondrial volume.[12][13][14][15]

-

Effect of Test Compound: To assess the effect of a compound like HTPB, it can be added to the chamber after the mitochondria have established a stable membrane potential, and any subsequent changes in the TPP⁺ concentration are monitored. A release of TPP⁺ back into the buffer indicates dissipation of the mitochondrial membrane potential.

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Conclusion

This compound is a versatile molecule with a rich profile of chemical and biological properties. Its amphipathic nature makes it a useful tool in organic synthesis and industrial applications. Of particular interest to the drug development community is its potential as an antimicrobial and anticancer agent. The ability of the triphenylphosphonium cation to target mitochondria, which are often hyperpolarized in cancer cells, provides a promising strategy for the development of targeted cancer therapies. While further research is needed to fully elucidate the specific mechanisms of action and to obtain a comprehensive set of biological activity data for HTPB itself, the information available for closely related analogs is highly encouraging. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this and other alkylphosphonium salts in their own investigations.

References

- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 14866-43-4 [chemicalbook.com]

- 5. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drexel.edu [drexel.edu]

- 13. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. 4.5. Measurement of Mitochondrial Membrane Potential [bio-protocol.org]

- 15. Membrane potential of mitochondria measured with an electrode sensitive to tetraphenyl phosphonium and relationship between proton electrochemical potential and phosphorylation potential in steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexadecyltriphenylphosphonium bromide molecular weight and formula

An In-Depth Technical Guide to Hexadecyltriphenylphosphonium Bromide: Core Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide focuses on the core characteristics of this compound, a quaternary phosphonium salt.

Physicochemical Data

This compound is a cationic surfactant that has found applications in various scientific domains. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C34H48BrP | [1][2][3][4][5][6] |

| Molecular Weight | 567.6 g/mol | [1] |

| CAS Number | 14866-43-4 | [2][3][4][5] |

Structural Information

The molecular structure of this compound consists of a central phosphorus atom bonded to three phenyl groups and one hexadecyl (cetyl) chain. This forms a bulky, lipophilic cation, with bromide as the counter-ion.

Experimental Protocols

The determination of the molecular weight and formula of a pure substance like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the hexadecyltriphenylphosphonium cation (C34H48P+). The observed mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the elemental composition.

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and other elements in the compound. These experimental percentages are then compared with the calculated percentages from the proposed molecular formula to verify its accuracy.

Logical Relationships of Molecular Components

The following diagram illustrates the constituent parts of the this compound molecule.

References

- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 14866-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Hexadecyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Hexadecyltriphenylphosphonium bromide, a quaternary phosphonium salt with significant applications in various fields, including as a phase-transfer catalyst and as a component in the development of novel therapeutic agents. This document details the chemical pathway, experimental protocols, and key quantitative data associated with its preparation.

Synthesis Pathway

The synthesis of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane. This concerted reaction involves the displacement of the bromide ion, which then associates with the newly formed phosphonium cation to yield the final salt product.

The overall reaction is as follows:

Triphenylphosphine + 1-Bromohexadecane → this compound

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, compiled from established procedures for analogous long-chain alkyltriphenylphosphonium salts.

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromohexadecane (C₁₆H₃₃Br)

-

Toluene (anhydrous)

-

Ethyl acetate

-

n-Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.05 equivalents) in anhydrous toluene.

-

Addition of Alkyl Halide: To the stirred solution, add 1-bromohexadecane (1.00 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold n-hexane to remove any unreacted starting materials. For further purification, the solid can be recrystallized from a mixture of ethyl acetate and acetonitrile or triturated with diethyl ether.

-

Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | White crystalline solid |

| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | Colorless to pale yellow liquid |

Table 2: Properties and Expected Yield of Product

| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected Yield (%) |

| This compound | C₃₄H₄₈BrP | 567.62 | White crystalline powder | 98-102 | 85-95 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures of the key molecules involved and the overall synthesis workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification process.

In-Depth Technical Guide: Hexadecyltriphenylphosphonium Bromide (CAS 14866-43-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexadecyltriphenylphosphonium bromide (HTPB), identified by CAS number 14866-43-4, is a quaternary phosphonium salt characterized by a lipophilic hexadecyl chain and a triphenylphosphonium cation. This structure facilitates its accumulation within mitochondria, driven by the significant negative mitochondrial membrane potential. While classically used as a phase-transfer catalyst and surfactant, emerging research highlights its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and potential mechanisms of action of HTPB, with a focus on its implications for cancer research and drug development. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14866-43-4 | [1] |

| IUPAC Name | hexadecyl(triphenyl)phosphanium bromide | [1] |

| Molecular Formula | C₃₄H₄₈BrP | [1] |

| Molecular Weight | 567.62 g/mol | [1] |

| Melting Point | 99-101 °C | [2] |

| Solubility | Soluble in ethanol, slightly soluble in water. | |

| Appearance | White to off-white solid/powder. | [3] |

| InChI Key | UXMZNEHSMYESLH-UHFFFAOYSA-M | [3] |

| SMILES | CCCCCCCCCCCCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [3] |

Synthesis and Characterization

Synthesis

This compound is typically synthesized via the quaternization of triphenylphosphine with 1-bromohexadecane. The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon of 1-bromohexadecane, leading to the formation of the phosphonium salt.

Reaction Scheme:

(C₆H₅)₃P + CH₃(CH₂)₁₄CH₂Br → [CH₃(CH₂)₁₅P(C₆H₅)₃]⁺Br⁻

A general laboratory-scale synthesis procedure is as follows:

-

Dissolve triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Add an equimolar amount of 1-bromohexadecane to the solution.

-

Reflux the reaction mixture for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution upon cooling.

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

The identity and purity of synthesized HTPB can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the characteristic peaks of the hexadecyl chain and the phenyl groups attached to the phosphorus atom. ³¹P NMR will show a characteristic singlet for the phosphonium cation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the mass-to-charge ratio of the hexadecyltriphenylphosphonium cation (C₃₄H₄₈P⁺), confirming its molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic absorption bands of the aromatic C-H and C=C bonds of the phenyl groups and the aliphatic C-H bonds of the hexadecyl chain.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other elements, which should correspond to the molecular formula.

Biological Activity and Mechanism of Action

The biological activity of HTPB and related alkyltriphenylphosphonium salts is primarily attributed to their ability to target and accumulate within mitochondria. The large negative mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV in healthy cells and often more negative in cancer cells, drives the uptake of these lipophilic cations.

Mitochondrial Targeting and Disruption

The accumulation of HTPB within the mitochondrial matrix can lead to the disruption of mitochondrial function through several mechanisms:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of the positively charged HTPB molecules can lead to a depolarization of the mitochondrial membrane. This disruption of the electrochemical gradient impairs the primary function of mitochondria, which is ATP synthesis via oxidative phosphorylation.

-

Inhibition of Respiratory Chain Complexes: Alkyltriphenylphosphonium derivatives have been shown to inhibit the activity of mitochondrial respiratory chain complexes, particularly Complex I. This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[4][5][6]

-

Disruption of Inner Mitochondrial Membrane Protein Complexes: Studies on similar alkyl-TPP derivatives have shown that they can cause a reversible disruption of protein complexes located in the inner mitochondrial membrane.

Cytotoxicity and Anticancer Potential

The mitochondrial disruption caused by HTPB and similar compounds leads to significant cytotoxicity, particularly in cancer cells which are often more reliant on mitochondrial metabolism and have a higher mitochondrial membrane potential.

A structurally similar compound, tri-n-butyl-n-hexadecylphosphonium bromide, has demonstrated potent cytotoxic activity against HeLa cancer cells, with an IC₅₀ value significantly lower than that of the conventional chemotherapy drug cisplatin.[7] However, it is important to note that the cytotoxic mechanism may vary between cell lines, as one study indicated that the observed toxicity was not associated with the induction of apoptosis in the tested cell line. Further research is needed to determine the specific IC₅₀ values of HTPB across a range of cancer cell lines.

Induction of Apoptosis

The disruption of mitochondrial integrity is a key event in the intrinsic pathway of apoptosis. The potential signaling pathway for HTPB-induced apoptosis is outlined below:

Caption: Proposed signaling pathway for HTPB-induced apoptosis.

Pathway Description:

-

Mitochondrial Accumulation: HTPB enters the cell and accumulates in the mitochondria.

-

Mitochondrial Dysfunction: This leads to a loss of mitochondrial membrane potential and an increase in ROS production.

-

Cytochrome c Release: Mitochondrial dysfunction, potentially modulated by the pro-apoptotic Bcl-2 family proteins (like Bax and Bak), triggers the release of cytochrome c from the intermembrane space into the cytosol.[8][9][10][11][12]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[13][14][15][16][17] Caspase-9 then activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Potential Uses in Research and Drug Development

The unique properties of HTPB make it a valuable tool in several areas of research and development:

-

Cancer Research: As a mitochondria-targeting cytotoxic agent, HTPB can be used to study the role of mitochondrial dysfunction in cancer cell death and to explore new therapeutic strategies.

-

Drug Delivery: The triphenylphosphonium cation can be used as a carrier to deliver other therapeutic molecules specifically to the mitochondria of cancer cells, potentially increasing their efficacy and reducing off-target effects.

-

Mitochondrial Research: HTPB can be used as a tool to induce and study mitochondrial dysfunction in various cellular models.

-

Phase-Transfer Catalysis: In synthetic organic chemistry, HTPB continues to be used as a phase-transfer catalyst to facilitate reactions between reactants in different phases.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for the specific cell line being used.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (HTPB)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of HTPB in DMSO. On the following day, prepare serial dilutions of HTPB in complete medium. Remove the old medium from the wells and add 100 µL of the HTPB dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest HTPB concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the HTPB concentration to determine the IC₅₀ value.[18][19][20][21]

Apoptosis Assessment using Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Materials:

-

Cells treated with HTPB as described in the cytotoxicity assay.

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with HTPB at the desired concentrations and for the appropriate time to induce apoptosis (e.g., IC₅₀ concentration for 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[22][23][24]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in ΔΨm.

Caption: Experimental workflow for measuring mitochondrial membrane potential.

Materials:

-

Cells seeded on glass-bottom dishes or in a 96-well plate.

-

HTPB

-

Tetramethylrhodamine, Ethyl Ester (TMRE)

-

Complete cell culture medium

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and treat with HTPB at various concentrations for the desired duration.

-

TMRE Staining: Add TMRE to the culture medium at a final concentration of 50-100 nM and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with warm PBS to remove excess dye.

-

Imaging/Analysis: Immediately analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates a depolarization of the mitochondrial membrane.[25][26][27][28][29]

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a mitochondria-targeting compound with demonstrated cytotoxic potential, making it a compound of interest for cancer research and drug development. Its ability to disrupt mitochondrial function and potentially induce apoptosis in cancer cells warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic utility of this and similar lipophilic cations. Future studies should focus on determining its specific molecular targets within the mitochondria, elucidating the precise signaling pathways it modulates, and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. This compound | C34H48BrP | CID 3084210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A15180.09 [thermofisher.com]

- 4. Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of the respiratory chain by toxicants: beyond the toxicities to mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential inhibition of mitochondrial respiratory complexes by inhalation of combustion smoke and carbon monoxide, in vivo, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexadecyltributylphosphonium bromide | C28H60P.Br | CID 84716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rapid extracellular release of cytochrome c is specific for apoptosis and marks cell death in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating Cytochrome c Release from Mitochondria: Insights from an In Silico Three-Dimensional Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple proteolytic events in caspase-6 self-activation impact conformations of discrete structural regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase activation by BCR cross-linking in immature B cells: differential effects on growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Zinc-mediated regulation of caspases activity: dose-dependent inhibition or activation of caspase-3 in the human Burkitt lymphoma B cells (Ramos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. chondrex.com [chondrex.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]

- 26. benchchem.com [benchchem.com]

- 27. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Cellular Mechanism of Action of Phosphonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms by which phosphonium salts exert their effects within cells. These compounds have garnered significant interest in biomedical research, particularly in oncology, due to their selective accumulation in mitochondria and subsequent induction of cellular cytotoxicity. This document outlines the fundamental principles of their action, presents quantitative efficacy data, details key experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Mechanism: Mitochondrial Targeting and Accumulation

The primary mechanism driving the cellular activity of phosphonium salts is their preferential accumulation within mitochondria. This targeting is a direct consequence of the unique biophysical properties of both the compounds and the organelle.

Phosphonium salts are classified as lipophilic delocalized cations (LDCs). The positive charge on the phosphorus atom is delocalized across the attached organic substituents, typically phenyl groups in the case of triphenylphosphonium (TPP⁺) derivatives. This delocalization, combined with their lipophilic nature, facilitates their passage across biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes, without the need for specific transporters.[1]

The key to their mitochondrial accumulation lies in the substantial negative membrane potential across the inner mitochondrial membrane (ΔΨm), which is approximately -140 to -180 mV (negative inside). This is significantly higher than the plasma membrane potential (around -30 to -60 mV).[2] According to the Nernst equation, this large negative potential drives the accumulation of positively charged phosphonium cations inside the mitochondrial matrix, where concentrations can reach several hundred-fold higher than in the cytoplasm.

Notably, many cancer cells exhibit a higher mitochondrial membrane potential compared to their non-cancerous counterparts, leading to a greater and more selective accumulation of phosphonium salts in tumor cells.[1][2] This inherent selectivity forms the basis of their investigation as potential anticancer agents.

Cytotoxic Effects and Induction of Apoptosis

The high concentration of phosphonium salts within the mitochondria disrupts the organelle's critical functions, ultimately leading to cell death, primarily through the induction of apoptosis. The key cytotoxic mechanisms are:

-

Disruption of Mitochondrial Membrane Potential: The influx of a large number of positive charges into the mitochondrial matrix leads to the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm is a critical early event in the apoptotic cascade.

-

Inhibition of Oxidative Phosphorylation: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of the electron transport chain and ATP synthase, leading to a decrease in cellular ATP production.

-

Generation of Reactive Oxygen Species (ROS): The dysfunctional electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide anions. Elevated ROS levels cause oxidative stress, damaging cellular components like lipids, proteins, and DNA.

-

Induction of the Intrinsic Apoptotic Pathway: The combination of mitochondrial membrane depolarization, ATP depletion, and oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c.

Once in the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, characteristic of apoptosis.[3]

Quantitative Data Presentation

The cytotoxic efficacy of various phosphonium salts has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The following tables summarize the IC50 values for several phosphonium salts, demonstrating their potent anticancer activity.

| Phosphonium Salt | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 | Not Specified | Not Specified, but exhibits antiproliferative effects | [1] |

| HeLa | Not Specified | Not Specified, but exhibits antiproliferative effects | [1] | |

| Bola-amphiphile (BPPB) | HTLA-230 | 24 | 0.2 | [3] |

| HTLA-ER | 24 | 1.1 | [3] | |

| Cos-7 | Not Specified | 4.9 | [3] | |

| HepG2 | Not Specified | 9.6 | [3] | |

| MRC-5 | Not Specified | 2.8 | [3] | |

| Red Blood Cells | Not Specified | 14.9 | [3] | |

| 5-(carbamoylmethylene)-oxazolidin-2-one derivative (OI) | MCF-7 | Not Specified | 17.66 | [3] |

| HeLa | Not Specified | 31.10 | [3] | |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | 24 | < 5 | [2] |

| HeLa | 48 | < 5 | [2] |

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| (4-((5-(piperidin-1-yl)pentyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6a) | SH-SY5Y | Not Specified | 1.3 ± 0.2 | [4] |

| (4-((6-bromohexyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6b) | SH-SY5Y | Not Specified | 1.8 ± 0.2 | [4] |

| (4-((8-bromooctyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6c) | SH-SY5Y | Not Specified | 1.5 ± 0.1 | [4] |

| (4-((9-bromononyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6d) | SH-SY5Y | Not Specified | 0.8 ± 0.1 | [4] |

| (4-((10-bromodecyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6e) | SH-SY5Y | Not Specified | 1.1 ± 0.1 | [4] |

| (4-((11-bromoundecyl)oxy)phenoxy)propyl)triphenylphosphonium bromide (6f) | SH-SY5Y | Not Specified | 1.2 ± 0.1 | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphonium salt stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phosphonium salt in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the phosphonium salt, e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is a fluorescent method used to measure the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm).

Materials:

-

24- or 96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphonium salt stock solution

-

JC-1 staining solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with the phosphonium salt as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., treatment with CCCP).

-

JC-1 Staining: After the treatment period, remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the staining solution and wash the cells with buffer to remove excess dye.

-

Fluorescence Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Fluorescence Plate Reader: Quantify the fluorescence intensity using a plate reader. Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio in treated cells compared to control cells indicates mitochondrial depolarization.

Visualizations

Signaling Pathway of Phosphonium Salt-Induced Apoptosis

Caption: Signaling pathway of phosphonium salt-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

Caption: Experimental workflow for in vitro evaluation of phosphonium salts.

Logical Relationship of Mitochondrial Targeting

Caption: Logical relationship of selective mitochondrial targeting by phosphonium salts.

References

- 1. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexadecyltriphenylphosphonium Bromide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltriphenylphosphonium bromide (HTPB), a quaternary phosphonium salt, sees wide application as a phase transfer catalyst, surfactant, and antiseptic. Its efficacy in these roles is intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the known solubility of HTPB in water and common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide also furnishes a detailed, adaptable experimental protocol for determining its solubility, empowering researchers to ascertain this critical parameter for their specific applications.

Core Concepts in Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. HTPB possesses a dual nature: a large, nonpolar hexadecyl "tail" and a polar, ionic triphenylphosphonium bromide "head." This amphipathic structure results in varied solubility across different solvent polarities.

Qualitative Solubility Data

| Solvent Classification | Solvent | This compound | Tetraphenylphosphonium Bromide | Butyltriphenylphosphonium Bromide |

| Polar Protic | Water | Slightly Soluble[1][2][3][4] | Poorly soluble in cold water, soluble in hot water[5][6][7][8] | Soluble |

| Ethanol | Soluble[1][2][3][4] | Soluble[6] | - | |

| Polar Aprotic | Acetonitrile | - | Good solubility[5] | - |

| Dimethylformamide (DMF) | - | Good solubility[5] | - | |

| Dichloromethane (DCM) | - | Good solubility[5] | - | |

| Nonpolar | Hexane | - | Poorly soluble[5] | - |

| Benzene | - | Soluble[6] | - | |

| Tetrahydrofuran (THF) | - | Soluble[6] | - | |

| Ether | - | Soluble[6] | - |

Note: "-" indicates that no data was found in the searched literature.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in a given solvent. This method is adaptable for various solvents and temperatures.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (if the temperature is elevated) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 99-101°C is recommended, and vacuum can be applied to facilitate drying).

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtered solution (L))

-

Safety Precautions:

-

Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting any experimental work.[9][10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. (1-Hexadecyl)triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 14866-43-4 [chemicalbook.com]

- 3. fishersci.be [fishersci.be]

- 4. 14866-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal [mdpi.com]

- 8. Tetraphenylphosphonium bromide | 2751-90-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Hexadecyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Hexadecyltriphenylphosphonium bromide is a quaternary phosphonium salt with a wide range of applications, including as a phase-transfer catalyst, a surfactant, and an antimicrobial agent. Its efficacy and stability are critically influenced by its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its propensity to absorb water and the resultant implications for its storage, handling, and use in research and development.

Understanding the Hygroscopic Nature of this compound

This compound is classified as a hygroscopic material, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2] This characteristic is primarily due to the ionic nature of the salt, which creates strong electrostatic interactions with polar water molecules. The presence of absorbed water can significantly impact the material's physical and chemical properties, potentially leading to caking, hydrolysis, and altered reactivity. This is a critical consideration in moisture-sensitive applications, such as the Wittig reaction, where the presence of water can lead to reduced yields or reaction failure.

Quantitative Data on Moisture Content

While extensive quantitative data on the hygroscopicity of this compound is not widely published in peer-reviewed literature, specifications from commercial suppliers provide a key data point regarding its moisture content.

| Parameter | Specification | Method of Analysis |

| Water Content | ≤1% | Karl Fischer Titration |

This data indicates that in a controlled manufacturing and packaging environment, the water content is kept to a minimum. However, upon exposure to ambient atmosphere, this value can increase.

Experimental Protocols for Determining Hygroscopicity

To fully characterize the hygroscopic nature of this compound or other sensitive reagents, several analytical techniques can be employed. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric method used to measure the extent and rate of solvent sorption by a sample at controlled temperature and relative humidity (RH).[3][4][5] This technique is ideal for generating a moisture sorption isotherm, which graphically represents the relationship between water content and RH at a constant temperature.[6]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument monitors the sample's mass until it reaches equilibrium (i.e., when the rate of mass change is below a predefined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The shape of the isotherm provides insight into the mechanism of water uptake (adsorption, absorption, or deliquescence).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is a useful technique for determining the amount of volatile material, including water, present in a sample.

Methodology:

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 200 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: A plot of mass loss versus temperature is generated. A weight loss step in the range of 25 °C to approximately 120 °C typically corresponds to the loss of adsorbed or bound water. The percentage of mass loss in this region can be quantified to determine the water content.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide variety of solid, liquid, and gaseous samples.[1][2][9][10] It is based on a stoichiometric reaction between iodine and water.

Methodology:

-

Reagent Preparation and Standardization: A Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol) and titrant. The titrant is standardized using a certified water standard to determine its water equivalency factor (F).

-

Sample Preparation: A precise and accurately weighed amount of this compound is introduced into the titration vessel containing the pre-tared KF solvent.

-

Titration: The sample is stirred to dissolve and release any contained moisture. The KF titrant is then added automatically until the endpoint of the titration is reached, which is detected potentiometrically.

-

Calculation: The volume of titrant consumed is used to calculate the water content of the sample based on the following formula: